3-(2-Bromo-5-fluorophenyl)propanoic acid
Overview
Description
3-(2-Bromo-5-fluorophenyl)propanoic acid is an organic compound with the molecular formula C9H8BrFO2 It is a derivative of propanoic acid, where the phenyl ring is substituted with bromine and fluorine atoms
Mechanism of Action
Mode of Action
It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors . This suggests that 3-(2-Bromo-5-fluorophenyl)propanoic acid may also interact with various biological targets, leading to diverse biological activities.
Biochemical Pathways
The biochemical pathways affected by this compound are not yet knownIt’s worth noting that similar compounds, such as indole derivatives, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may also affect a wide range of biochemical pathways.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. These properties are crucial for understanding the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
Given the diverse biological activities of similar compounds, it’s plausible that this compound may have a broad spectrum of molecular and cellular effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interactions with biological targets . .
Biochemical Analysis
Biochemical Properties
It is known that halogenated compounds can interact with various enzymes and proteins, potentially influencing biochemical reactions . The specific nature of these interactions would depend on the structure of the compound and the biochemical context in which it is present.
Molecular Mechanism
It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Information on the compound’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies is currently lacking .
Transport and Distribution
It could potentially interact with various transporters or binding proteins, influencing its localization or accumulation within cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Bromo-5-fluorophenyl)propanoic acid typically involves the bromination and fluorination of a phenylpropanoic acid derivative. One common method is the electrophilic aromatic substitution reaction, where bromine and fluorine are introduced to the phenyl ring under controlled conditions. The reaction may involve the use of bromine (Br2) and a fluorinating agent such as Selectfluor.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield
Types of Reactions:
Substitution Reactions: The compound can undergo further substitution reactions, where the bromine or fluorine atoms are replaced by other functional groups.
Oxidation and Reduction Reactions: The carboxylic acid group can be oxidized to form corresponding carboxylates or reduced to form alcohols.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different aryl or alkyl group.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium iodide (NaI) in acetone can be used for halogen exchange reactions.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products:
Substitution Products: Depending on the substituent introduced, various substituted phenylpropanoic acids can be formed.
Oxidation Products: Carboxylates or carbon dioxide (CO2) and water (H2O) in complete oxidation.
Reduction Products: Alcohols or aldehydes, depending on the extent of reduction.
Scientific Research Applications
3-(2-Bromo-5-fluorophenyl)propanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound can be used in the production of agrochemicals and pharmaceuticals.
Comparison with Similar Compounds
- 3-(2-Bromo-4-fluorophenyl)propanoic acid
- 3-(5-Bromo-2-fluorophenyl)propanoic acid
- 3-(2-Fluoro-5-bromophenyl)propanoic acid
Comparison: 3-(2-Bromo-5-fluorophenyl)propanoic acid is unique due to the specific positioning of the bromine and fluorine atoms on the phenyl ring. This positioning can influence the compound’s reactivity and binding properties. Compared to its isomers, this compound may exhibit different pharmacological activities and chemical reactivity, making it a valuable molecule for targeted applications in research and industry.
Properties
IUPAC Name |
3-(2-bromo-5-fluorophenyl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrFO2/c10-8-3-2-7(11)5-6(8)1-4-9(12)13/h2-3,5H,1,4H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBKSPBGBNLIACD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)CCC(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00656122 | |
Record name | 3-(2-Bromo-5-fluorophenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00656122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1003048-71-2 | |
Record name | 3-(2-Bromo-5-fluorophenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00656122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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